(R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride
Brand Name: Vulcanchem
CAS No.: 54767-74-7
VCID: VC17033501
InChI: InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20+;/m1./s1
SMILES:
Molecular Formula: C20H36ClNOS
Molecular Weight: 374.0 g/mol

(R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride

CAS No.: 54767-74-7

Cat. No.: VC17033501

Molecular Formula: C20H36ClNOS

Molecular Weight: 374.0 g/mol

* For research use only. Not for human or veterinary use.

(R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride - 54767-74-7

Specification

CAS No. 54767-74-7
Molecular Formula C20H36ClNOS
Molecular Weight 374.0 g/mol
IUPAC Name (1R,2R)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20+;/m1./s1
Standard InChI Key JRJJHIUHSILDOH-XLCHORMMSA-N
Isomeric SMILES CCCCCCCCN[C@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O.Cl
Canonical SMILES CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O.Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride is C₂₀H₃₅NOS·ClH, with a molecular weight of 374.03 g/mol . The base compound (without the hydrochloride salt) has a molecular weight of 337.6 g/mol and the formula C₂₀H₃₅NOS . The stereochemistry is critical, as the (R*,R*) designation specifies the spatial arrangement of substituents around the chiral carbons in the benzyl alcohol and octylaminoethyl groups . This configuration impacts binding affinity to biological targets, as evidenced by structure-activity relationship studies in related compounds.

The compound’s structure includes:

  • A benzyl alcohol moiety (hydroxyl group attached to a benzene ring), contributing to hydrogen-bonding interactions.

  • An isopropylthio group (-S-iPr) at the para position of the benzene ring, enhancing lipophilicity (LogP = 5.82) .

  • An octylaminoethyl side chain (C₈H₁₇NH-CH₂-CH₂-), which facilitates membrane permeability and potential receptor binding .

The hydrochloride salt form improves aqueous solubility, making it suitable for in vitro and in vivo studies .

Synthesis and Purification Strategies

The synthesis of (R*,R*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride involves three key steps:

  • Formation of the benzyl alcohol backbone: Starting with 4-mercaptobenzyl alcohol, the isopropylthio group is introduced via nucleophilic substitution using isopropyl bromide in the presence of a base.

  • Attachment of the octylaminoethyl side chain: The alpha-position of the benzyl alcohol is functionalized with a 1-(octylamino)ethyl group through reductive amination, employing sodium cyanoborohydride and octylamine.

  • Salt formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and mobile phases containing acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility) . Scalable preparative HPLC methods enable isolation of high-purity material (>98%) for pharmacological testing .

Table 1: Comparative Properties of the Base Compound and Hydrochloride Salt

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC₂₀H₃₅NOSC₂₀H₃₅NOS·ClH
Molecular Weight (g/mol)337.6374.03
SolubilityLow in water, high in organic solventsEnhanced aqueous solubility
LogP5.82 Not reported

Analytical Characterization

Spectroscopic Data:

  • NMR: The ¹H NMR spectrum exhibits signals for the aromatic protons (δ 7.2–7.4 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and octyl chain (δ 0.8–1.6 ppm).

  • IR: Stretching vibrations at 3300 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H aliphatic), and 1050 cm⁻¹ (C-S) confirm functional groups.

Chromatographic Methods:

  • HPLC: Retention time of 8.2 minutes on a Newcrom R1 column (150 mm × 4.6 mm, 5 µm) with acetonitrile/water (70:30) + 0.1% H₃PO₄ .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 338.2 [M+H]⁺ for the base compound and 374.1 [M+H]⁺ for the hydrochloride salt .

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